2-Chlorobenzoxazole

Thermochemistry Energetic Materials Computational Chemistry

2-Chlorobenzoxazole (CAS 615-18-9) is a versatile heterocyclic building block in the benzoxazole class, characterized by a chlorine atom at the 2-position of the benzoxazole ring. This compound serves as a critical intermediate in organic synthesis, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C7H4ClNO
Molecular Weight 153.56 g/mol
CAS No. 615-18-9
Cat. No. B146293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzoxazole
CAS615-18-9
Molecular FormulaC7H4ClNO
Molecular Weight153.56 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)Cl
InChIInChI=1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
InChIKeyBBVQDWDBTWSGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzoxazole (CAS 615-18-9): Procurement Guide for a Key Heterocyclic Intermediate


2-Chlorobenzoxazole (CAS 615-18-9) is a versatile heterocyclic building block in the benzoxazole class, characterized by a chlorine atom at the 2-position of the benzoxazole ring [1]. This compound serves as a critical intermediate in organic synthesis, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and advanced materials . Its primary utility stems from the reactive C2-Cl bond, which undergoes nucleophilic substitution and various cross-coupling reactions, making it a fundamental starting material for generating a wide array of functionalized benzoxazole derivatives [2].

Why In-Class Benzoxazole Analogs Cannot Replace 2-Chlorobenzoxazole in Key Synthetic Routes


Simple substitution of 2-chlorobenzoxazole with other 2-halobenzoxazoles or benzothiazoles is not a straightforward interchange due to critical differences in reactivity, selectivity, and the resulting derivative's properties [1]. The specific nature of the halogen at the 2-position profoundly impacts the outcome of nucleophilic substitution and cross-coupling reactions [2]. Furthermore, even a change to a benzothiazole core, while structurally similar, leads to fundamentally different reaction pathways under basic conditions, as evidenced by distinct rearrangement products [3]. These variations underscore the need for precise compound selection to ensure desired synthetic efficiency and product fidelity.

Quantitative Differentiation of 2-Chlorobenzoxazole: Key Data for Informed Procurement


Thermochemical Stability: Enthalpy of Formation vs. Parent Benzoxazole

The liquid-state standard molar enthalpy of formation (ΔfHm°) of 2-chlorobenzoxazole is significantly different from that of its parent, unsubstituted benzoxazole, indicating a distinct energetic profile [1]. This difference is crucial for applications where the compound's energy content or stability under specific conditions is a design parameter.

Thermochemistry Energetic Materials Computational Chemistry

Industrial Synthesis Yield: Process Efficiency in Chlorination from 2-Mercaptobenzoxazole

An industrial process patent details a solvent-free chlorination method for producing 2-chlorobenzoxazole from 2-mercaptobenzoxazole, achieving a high yield of 90% of theory [1]. This is a significant improvement over prior art methods that suffered from lower yields (e.g., 85%) or operational difficulties [2].

Process Chemistry Heterocyclic Synthesis Yield Optimization

Regioselectivity in Grignard Cross-Coupling: Unique Access to 2-Allyl/Ahenyl/Propargyl Derivatives

2-Chlorobenzoxazole reacts with β,γ-unsaturated Grignard reagents to yield 2-allyl-, 2-allenyl-, and 2-propargyl-benzoxazoles in high to excellent yields [1]. This regioselective transformation is a key differentiator, as it provides direct access to a valuable set of functionalized benzoxazoles that are not readily accessible through other routes.

Cross-Coupling Grignard Reagents Regioselective Synthesis

Divergent Base-Induced Rearrangement: Distinguishing Benzoxazole from Benzothiazole Cores

In a comparative study, isoxazolone derivatives substituted with either 2-chlorobenzoxazole or 2-chlorobenzothiazole were subjected to base-induced rearrangement. The benzoxazole derivatives cleanly formed indole products, while the benzothiazole analogs led exclusively to imidazobenzothiazole derivatives [1]. This demonstrates that the core heteroatom (oxygen vs. sulfur) dictates the reaction pathway.

Heterocyclic Rearrangement Structure-Activity Relationship Medicinal Chemistry

High-Value Application Scenarios for 2-Chlorobenzoxazole Based on Proven Differentiation


Synthesis of Complex Heterocyclic Scaffolds via Divergent Rearrangement

When a project aims to synthesize indole-based scaffolds, 2-chlorobenzoxazole is the required starting material, not 2-chlorobenzothiazole, which would lead to an entirely different imidazobenzothiazole product [1]. This application leverages the direct, comparative evidence of divergent chemical behavior under identical conditions, guiding synthetic route design in medicinal chemistry programs.

Large-Scale Production with Optimized Yield and Purity

For industrial manufacturing, the patented solvent-free process for synthesizing 2-chlorobenzoxazole from 2-mercaptobenzoxazole offers a quantifiable advantage in yield (90% of theory) over prior art [1]. This process improvement directly supports procurement decisions favoring 2-chlorobenzoxazole for applications requiring high volumes and cost efficiency, such as the production of downstream agrochemical or pharmaceutical intermediates.

Accessing 2-Allyl and 2-Propargyl Benzoxazole Building Blocks

Research groups seeking to incorporate 2-allyl or 2-propargyl benzoxazole motifs into their compounds should prioritize 2-chlorobenzoxazole as the electrophilic partner [1]. The high and regioselective yields reported for its cross-coupling with β,γ-unsaturated Grignard reagents make it the most direct and efficient route to these valuable intermediates, which are challenging to synthesize by other means.

Energetic Material Development and Computational Modeling

For research involving the thermodynamic properties of heterocycles, the experimentally determined standard molar enthalpy of formation (ΔfHm°) for 2-chlorobenzoxazole provides a critical, validated data point [1]. This value is essential for benchmarking computational models (e.g., G3(MP2)//B3LYP) and for predicting the stability and performance of novel materials, distinguishing it from the unsubstituted parent compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chlorobenzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.